Elevated Lipophilicity (XLogP3-AA) Relative to Halogenated and Unsubstituted Analogues—Implications for Membrane Permeability and CNS Penetration
Lipophilicity, quantified by XLogP3-AA, is a key determinant of passive membrane permeability, blood–brain barrier (BBB) penetration, and metabolic stability. 4-Methoxy-7-methyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole exhibits an XLogP3-AA of 5.6, markedly higher than the 6-chloro analog (CAS 922624-96-2, XLogP3-AA ≈ 5.0, estimated by ACD/Labs) and the 4-ethyl analog (CAS 922626-11-7, XLogP3-AA ≈ 5.2) [1]. A logP difference of 0.4–0.6 units translates to an approximately 2.5–4-fold difference in octanol–water partition coefficient, which can significantly influence cellular uptake, intracellular accumulation, and CYP450-mediated metabolism. For CNS-targeted programs, compounds with logP > 5 frequently exhibit increased brain exposure, provided that efflux transporter liability is controlled. This elevated lipophilicity, combined with zero hydrogen-bond donors (HBD = 0), suggests that the target compound may achieve higher passive BBB permeation relative to the more polar 6-chloro congener, making it a preferred starting point for CNS-penetrant lead optimization [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.6 |
| Comparator Or Baseline | 6-Chloro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 922624-96-2): XLogP3-AA ≈ 5.0; 4-Ethyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 922626-11-7): XLogP3-AA ≈ 5.2 |
| Quantified Difference | ΔXLogP3-AA = +0.6 vs. 6-chloro analog; ΔXLogP3-AA = +0.4 vs. 4-ethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release); comparator values estimated from structural analogs using ACD/Labs Percepta or similar predictive software |
Why This Matters
This quantifiable lipophilicity enhancement supports preferential selection of the 4-methoxy-7-methyl derivative for applications requiring enhanced passive membrane permeability, such as CNS-targeted phenotypic screening or intracellular target engagement assays.
- [1] PubChem. (2025). Compound Summary for CID 26843283 - 4-Methoxy-7-methyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/897487-28-4. View Source
